molecular formula C19H22N2O2 B12708055 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)- CAS No. 88763-58-0

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)-

Cat. No.: B12708055
CAS No.: 88763-58-0
M. Wt: 310.4 g/mol
InChI Key: CBPNGLZMKPRBBU-ZNZDAUKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indeno(1,2-b)pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indeno-pyridine core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of methoxy and pyridinyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors for the stepwise synthesis.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indeno(1,2-b)pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or functional groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Indeno(1,2-b)pyridine derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as therapeutic agents for various diseases.

    Biological Studies: Investigation of their biological activities and mechanisms of action.

    Industrial Applications: Use as intermediates in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1H-Indeno(1,2-b)pyridine derivatives involves interaction with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-: Another derivative with different substituents.

    1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(2-pyridinyl)-: A similar compound with a different position of the pyridinyl group.

Uniqueness

The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other derivatives.

Properties

CAS No.

88763-58-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(4aR,5S,9bR)-7,8-dimethoxy-5-pyridin-3-yl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine

InChI

InChI=1S/C19H22N2O2/c1-22-16-9-14-15(10-17(16)23-2)19-13(6-4-8-21-19)18(14)12-5-3-7-20-11-12/h3,5,7,9-11,13,18-19,21H,4,6,8H2,1-2H3/t13-,18+,19-/m1/s1

InChI Key

CBPNGLZMKPRBBU-ZNZDAUKMSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]3[C@H](CCCN3)[C@@H](C2=C1)C4=CN=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C3C(CCCN3)C(C2=C1)C4=CN=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.